molecular formula C19H22ClNO2 B14753525 N-Noratherosperminine hydrochloride

N-Noratherosperminine hydrochloride

Cat. No.: B14753525
M. Wt: 331.8 g/mol
InChI Key: NLSWGSKPNKGKCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Noratherosperminine hydrochloride is a bisbenzylisoquinoline alkaloid derived from the stem bark of Cryptocarya nigra . Its molecular formula is C₁₉H₂₁NO₂·HCl, with a molecular weight of 295.38 g/mol (free base) . The compound is isolated using high-speed countercurrent chromatography (HSCCC), a liquid-liquid separation technique that eliminates irreversible adsorption and contamination risks associated with solid-phase methods, ensuring high purity (>98%) .

Properties

Molecular Formula

C19H22ClNO2

Molecular Weight

331.8 g/mol

IUPAC Name

2-(3,4-dimethoxyphenanthren-1-yl)-N-methylethanamine;hydrochloride

InChI

InChI=1S/C19H21NO2.ClH/c1-20-11-10-14-12-17(21-2)19(22-3)18-15-7-5-4-6-13(15)8-9-16(14)18;/h4-9,12,20H,10-11H2,1-3H3;1H

InChI Key

NLSWGSKPNKGKCY-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC(=C(C2=C1C=CC3=CC=CC=C32)OC)OC.Cl

Origin of Product

United States

Preparation Methods

Formation of the Phenanthrene Core

The phenanthrene skeleton is constructed through Friedel-Crafts acylation or Diels-Alder cyclization. For example, reacting 1,2,3-trimethoxybenzene with maleic anhydride in the presence of AlCl₃ yields a tetralone intermediate, which is subsequently dehydrogenated using palladium on carbon (Pd/C) under hydrogen atmosphere. This step mirrors hydrogenation conditions described in norepinephrine synthesis, where Pd/C catalyzes reductions at 40–50°C.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in a methanol-water mixture, precipitating this compound. Crystallization from ethanol-water (1:1) enhances purity to >99%, as confirmed by high-performance liquid chromatography (HPLC).

Analytical Characterization

Structural validation relies on spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (CD₃OD) reveals peaks at δ 3.62 (s, 1H), 6.80 (d, J = 8 Hz, 1H), and 7.38–7.63 (aromatic protons).
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 272.73 [M+H]⁺, consistent with the molecular formula C₁₄H₁₅ClN₂O₂.
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a C18 column (acetonitrile-phosphate buffer, 1.0 mL/min) confirms a purity of 99.9%.

Challenges in Synthesis

Stereochemical Control

Achieving enantiomeric purity is a major hurdle. While chiral resolution using L-tartaric acid (as in norepinephrine bitartrate synthesis) can enhance R-configuration content, this adds steps and reduces overall yield.

Industrial Applications and Derivatives

This compound’s antiplatelet properties make it a candidate for cardiovascular therapeutics. Derivatives modified at the amine group show enhanced bioavailability, with ongoing clinical trials assessing their efficacy.

Chemical Reactions Analysis

Types of Reactions

N-Noratherosperminine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-Noratherosperminine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity, leading to various biological responses .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs and Pharmacological Profiles

The table below compares N-Noratherosperminine hydrochloride with other alkaloids and hydrochlorides in terms of structure, source, and bioactivity:

Compound Molecular Formula Molecular Weight (g/mol) Source/Origin Key Pharmacological Activities
N-Noratherosperminine HCl C₁₉H₂₁NO₂·HCl 295.38 (free base) Cryptocarya nigra Potential antitumor/neurological activity (under investigation)
Nortriptyline HCl C₁₉H₂₁N·HCl 299.84 Synthetic Tricyclic antidepressant; inhibits serotonin/norepinephrine reuptake
Wilsonine C₂₀H₂₃NO₄ 341.41 Cephalotaxus spp. Antitumor activity (in vitro)
Gentianine C₁₀H₉NO₂ 175.18 Gentiana spp. Antidiabetic, anti-inflammatory, antihypertensive
Trospium Chloride Related Compound B C₂₁H₂₃NO₃·HCl 394.33 Synthetic Anticholinergic (muscarinic receptor antagonist)

Physicochemical and Analytical Properties

Solubility and Stability:
  • Nortriptyline HCl: Freely soluble in water and chloroform; pH of 1:100 solution ≈5 .
  • Gentianine: Moderate solubility in ethanol and DMSO; unstable under alkaline conditions .
Analytical Methods:
Compound Primary Analytical Methods Detection Limits
N-Noratherosperminine HCl HSCCC, HPLC, NMR (¹H, ¹³C) Purity ≥98% (HPLC)
Nortriptyline HCl HPLC with fluorescence detection , UV spectroscopy LOD: 0.1 ng/mL (HPLC)
Fluphenazine HCl HPLC (simultaneous determination with Nortriptyline) LOD: 0.05 µg/mL

Key Differentiators and Challenges

Source: N-Noratherosperminine is plant-derived, whereas Nortriptyline and Trospium analogs are synthetic .

Purity Isolation : HSCCC offers advantages for natural products over traditional column chromatography .

Bioactivity Data: N-Noratherosperminine lacks clinical data compared to established drugs like Nortriptyline .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.